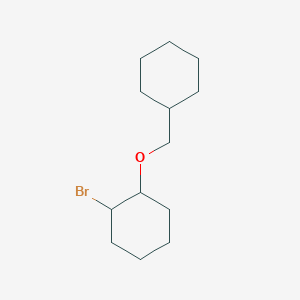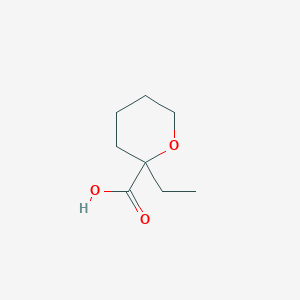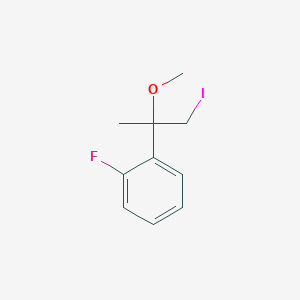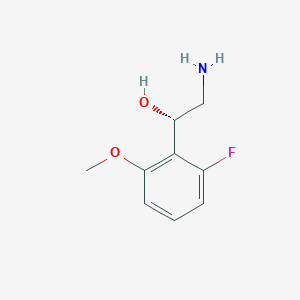
6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is an organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a tetrahydropyrimidine ring substituted with a 2-methylphenyl group
準備方法
The synthesis of 6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylbenzaldehyde with guanidine in the presence of a suitable catalyst can lead to the formation of the desired tetrahydropyrimidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher yields and purity.
化学反応の分析
6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
This compound has found applications in multiple scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential pharmacological activities, including antimicrobial and anticancer properties. Additionally, it is utilized in the development of new materials and catalysts in the industrial sector.
作用機序
The mechanism of action of 6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
When compared to other similar compounds, 6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine stands out due to its unique substitution pattern and chemical properties. Similar compounds include other tetrahydropyrimidine derivatives with different substituents on the phenyl ring or variations in the tetrahydropyrimidine core. These structural differences can lead to variations in their chemical reactivity, biological activity, and potential applications. For example, compounds with electron-donating groups on the phenyl ring may exhibit different pharmacological profiles compared to those with electron-withdrawing groups.
特性
分子式 |
C11H15N3 |
|---|---|
分子量 |
189.26 g/mol |
IUPAC名 |
6-(2-methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C11H15N3/c1-8-4-2-3-5-9(8)10-6-7-13-11(12)14-10/h2-5,10H,6-7H2,1H3,(H3,12,13,14) |
InChIキー |
BNFNDYJWVKEGQV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2CCN=C(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


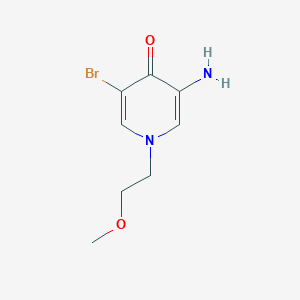

![2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine](/img/structure/B13061886.png)
![4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13061892.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine](/img/structure/B13061900.png)

![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)



